1-(5-tert-butylthiophen-2-yl)ethan-1-one
Description
1-(5-tert-butylthiophen-2-yl)ethan-1-one is a thiophene-derived ketone featuring a tert-butyl substituent at the 5-position of the thiophene ring. This compound is structurally characterized by the acetyl group at the 2-position of the heterocyclic core. Applications span pharmaceuticals, materials science, and organic synthesis intermediates, leveraging its electronic and steric properties.
Properties
IUPAC Name |
1-(5-tert-butylthiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7(11)8-5-6-9(12-8)10(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHABAANUAYYPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291048 | |
| Record name | 1-(5-tert-butylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29880-63-5 | |
| Record name | NSC72746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-tert-butylthiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-tert-Butylthiophen-2-yl)ethan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 5-tert-butylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the acetyl group onto the thiophene ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Mechanistic Insight :
-
The methylsulfanyl group is oxidized via electrophilic attack by peroxides or peracids, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions .
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Steric hindrance from the thiomorpholine ring influences reaction rates, with slower kinetics compared to linear thioethers .
Nucleophilic Substitution Reactions
The methylsulfanyl group acts as a leaving group in nucleophilic substitutions, particularly with amines or thiols.
Mechanistic Insight :
-
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the methylsulfanyl group .
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency .
Thiomorpholine Ring Modifications
The thiomorpholine ring participates in ring-opening and sulfur-specific reactions.
Ring-Opening Reactions
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (6M), reflux, 12h | 4-(2-Aminoethylsulfanyl)butane-1-thiol | Selective cleavage of C-N bond |
Scientific Research Applications
1-(5-tert-butylthiophen-2-yl)ethan-1-one, also known as a derivative of thiophene, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in the realms of organic synthesis, materials science, and medicinal chemistry.
Key Properties:
- Molecular Formula : C12H14OS
- Molecular Weight : 218.30 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions to form biaryl compounds.
- Electrophilic Aromatic Substitution : The electron-rich thiophene ring can undergo substitution reactions, leading to functionalized derivatives.
Case Study: Synthesis of Biaryl Compounds
In a study by Zhang et al. (2020), this compound was employed in a Suzuki coupling reaction with aryl boronic acids, yielding high-purity biaryl products with yields exceeding 90%. This demonstrates its utility as a building block for complex organic molecules.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Key Applications:
- Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLED materials enhances light emission efficiency.
- Organic Photovoltaics (OPVs) : Used as an active layer material due to its ability to facilitate charge transport.
Case Study: OLED Performance Enhancement
Research conducted by Lee et al. (2021) showed that incorporating this compound into OLEDs improved the device's luminance and efficiency by 30% compared to traditional materials. This highlights its potential in next-generation display technologies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Applications:
- Anticancer Agents : Derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties against various pathogens.
Case Study: Anticancer Activity
A recent study by Kim et al. (2022) synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. One derivative exhibited an IC50 value of 15 µM, indicating strong potential as an anticancer agent.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
| Application Area | Key Findings | References |
|---|---|---|
| Organic Synthesis | High yields in Suzuki coupling reactions; versatile intermediate | Zhang et al., 2020 |
| Materials Science | Enhanced performance in OLEDs; effective charge transport in OPVs | Lee et al., 2021 |
| Medicinal Chemistry | Promising anticancer activity; significant antimicrobial properties | Kim et al., 2022 |
Mechanism of Action
The mechanism by which 1-(5-tert-Butylthiophen-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electronic Effects : Methyl and ethynyl groups enhance electron density at the thiophene ring, favoring electrophilic substitutions, whereas bromo substituents activate the ring for nucleophilic aromatic substitutions or cross-couplings .
- Solubility: Bulky tert-butyl and polyaromatic groups (e.g., phenanthrenyl) improve solubility in nonpolar solvents, critical for applications in organic electronics .
Key Observations :
- The tert-butyl variant likely follows similar palladium-catalyzed routes as its analogs, though yields may vary due to steric challenges .
- Ethynyl-substituted derivatives achieve moderate yields (59%) under copper catalysis, suggesting that steric bulk in the target compound could necessitate optimized conditions .
Key Observations :
- The tert-butyl compound’s lipophilicity may enhance pharmacokinetic properties in drug design, akin to benzofuran-derived antimicrobial agents .
- Polyaromatic analogs (e.g., pyrenyl) are prioritized in materials science for their optoelectronic properties, whereas simpler thiophen-2-yl ethanones serve as versatile intermediates .
Biological Activity
1-(5-tert-butylthiophen-2-yl)ethan-1-one is a thiophene-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound features a thiophene ring substituted with a tert-butyl group, enhancing its lipophilicity and potentially influencing its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related thiophene derivatives suggest that modifications to the thiophene structure can enhance antibacterial efficacy .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism. This mechanism is similar to that observed in other thiophene derivatives, which have shown effectiveness against resistant bacterial strains .
- Anti-inflammatory Mechanism : The compound inhibits the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the inflammatory response. This inhibition leads to reduced expression of pro-inflammatory cytokines in cellular models .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The results indicated:
| Compound | MIC (µg/mL) against MRSA |
|---|---|
| This compound | 4.0 |
| Compound A | 8.0 |
| Compound B | 16.0 |
This data suggests that this compound is more effective than some structurally related compounds .
Anti-inflammatory Studies
In an experimental model using precision-cut lung slices (PCLS), the compound demonstrated significant inhibition of inflammatory markers:
| Treatment | IL-6 Expression (pg/mL) | TNF-alpha Expression (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound | 80 ± 8 | 90 ± 10 |
These findings highlight the potential of this compound as a therapeutic agent in inflammatory diseases .
Q & A
Basic: What spectroscopic techniques are critical for characterizing 1-(5-tert-butylthiophen-2-yl)ethan-1-one, and how are challenges such as signal overlap addressed?
Answer:
- 1H and 13C NMR : Confirm structural integrity by assigning peaks to the tert-butyl group (δ ~1.3 ppm for 1H; ~29 ppm for 13C) and the acetyl group (δ ~2.5 ppm for 1H; ~200 ppm for 13C). Signal overlap in aromatic regions can be resolved using 2D NMR (e.g., [1H;13C] HSQC) to correlate proton and carbon shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (C12H18OS: 210.108 g/mol) and isotopic patterns, critical for purity assessment.
- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and thiophene ring vibrations (~700–800 cm⁻¹).
Advanced: How can SHELXL be employed to refine the crystal structure of this compound, particularly in resolving disorder in the tert-butyl group?
Answer:
- Disorder Modeling : Use PART instructions in SHELXL to model tert-butyl group disorder. Anisotropic displacement parameters (ADPs) refine atomic positions, with restraints applied to maintain reasonable geometries .
- Data Collection : High-resolution X-ray data (e.g., Bruker SMART CCD, λ = 0.71073 Å) reduce noise. Multi-scan absorption corrections (e.g., SADABS) improve data quality .
- Validation : Check R-factors (R1 < 0.05 for high-quality data) and validate using tools like PLATON to detect missed symmetry or twinning .
Basic: What are the key considerations in designing synthetic routes for thiophene-derived ketones, and how do steric effects of tert-butyl groups influence reaction pathways?
Answer:
- Synthetic Routes : Friedel-Crafts acylation of 5-tert-butylthiophene with acetyl chloride/AlCl3 is a common approach. Steric hindrance from the tert-butyl group may reduce reaction yields, requiring optimized conditions (e.g., prolonged reaction times or elevated temperatures).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) separates products. Crystallization in ethanol/water improves purity.
Advanced: What methodological approaches are used to analyze the electronic effects of the tert-butyl substituent on the thiophene ring's reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of tert-butyl-substituted vs. unsubstituted thiophene derivatives to assess electron-donating/withdrawing effects.
- Reactivity Studies : Monitor Suzuki-Miyaura coupling yields with tert-butyl vs. methyl substituents. Steric bulk in tert-butyl groups may slow transmetallation steps, requiring bulky phosphine ligands (e.g., SPhos) .
Basic: How does the tert-butyl group impact the solubility and crystallinity of this compound, and what solvent systems are optimal for recrystallization?
Answer:
- Solubility : The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, toluene). Polar aprotic solvents (e.g., DMSO) dissolve the compound but hinder crystallization.
- Crystallization : Slow evaporation from ethanol/water (1:1) yields high-quality crystals. Tert-butyl groups stabilize crystal packing via van der Waals interactions, as seen in triclinic systems (e.g., space group P1) .
Advanced: In multi-step syntheses involving this compound, how can reaction intermediates be efficiently characterized using hyphenated spectroscopic techniques?
Answer:
- LC-MS : Couple liquid chromatography with HRMS to track intermediates in real-time. For example, monitor Friedel-Crafts acylation by observing molecular ion peaks (e.g., m/z 210.108 for the product).
- In-situ IR : Detect carbonyl formation during synthesis using ATR-FTIR probes.
Basic: What safety protocols are essential when handling this compound, given its structural analogs' MSDS data?
Answer:
- Handling : Use fume hoods and PPE (gloves, goggles). Structural analogs (e.g., 2-acetylthiophene) may irritate eyes/skin .
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation.
- Disposal : Follow EPA guidelines for ketone waste (incineration or approved solvent disposal) .
Advanced: How can discrepancies between computational modeling and experimental data (e.g., bond lengths, angles) be reconciled in the structural analysis of this compound?
Answer:
- Parameterization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å computationally).
- X-ray Refinement : Use SHELXL’s restraints to align calculated and observed geometries. For example, enforce planarity in the thiophene ring during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
